molecular formula C11H14ClNO2 B3077357 Spiro[1,3-benzodioxole-2,1'-cyclopentane]-6-amine hydrochloride CAS No. 1047620-37-0

Spiro[1,3-benzodioxole-2,1'-cyclopentane]-6-amine hydrochloride

Cat. No.: B3077357
CAS No.: 1047620-37-0
M. Wt: 227.69 g/mol
InChI Key: UMLSTNVOWHQQSB-UHFFFAOYSA-N
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Description

Spiro[1,3-benzodioxole-2,1'-cyclopentane]-6-amine hydrochloride is a bicyclic compound featuring a benzodioxole moiety fused via a spiro junction to a cyclopentane ring, with an amine group at the 6-position. The hydrochloride salt enhances its aqueous solubility and stability, making it suitable for pharmaceutical and synthetic applications.

Properties

IUPAC Name

spiro[1,3-benzodioxole-2,1'-cyclopentane]-5-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2.ClH/c12-8-3-4-9-10(7-8)14-11(13-9)5-1-2-6-11;/h3-4,7H,1-2,5-6,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMLSTNVOWHQQSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)OC3=C(O2)C=C(C=C3)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spirocyclic compounds like Spiro[1,3-benzodioxole-2,1’-cyclopentane]-6-amine hydrochloride typically involves cycloaddition reactions. One common method is the (3 + 2) cycloaddition reaction between donor-acceptor cyclopropanes and α,β-unsaturated enamides, using simple and inexpensive catalysts like NaOH . The reaction conditions often include moderate temperatures and specific solvents to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of spirocyclic compounds often involves scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms are employed to produce these compounds on a larger scale. The use of robust catalysts and optimized reaction conditions is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Spiro[1,3-benzodioxole-2,1’-cyclopentane]-6-amine hydrochloride undergoes various chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized spirocyclic derivatives.

Scientific Research Applications

Spiro[1,3-benzodioxole-2,1’-cyclopentane]-6-amine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Spiro[1,3-benzodioxole-2,1’-cyclopentane]-6-amine hydrochloride involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with three analogs from the evidence, focusing on structural features, physicochemical properties, and inferred reactivity.

Structural and Physicochemical Comparison

Property Target Compound
Spiro[1,3-benzodioxole-2,1'-cyclopentane]-6-amine HCl
Analog 1
Spiro[1,3-benzodioxole-2,1'-cyclohexane]-6-amine
Analog 2
2-Chloro-N-{spiro[1,3-benzodioxole-2,1'-cyclohexane]-6-yl}acetamide
Analog 3
(R)-Spiro[2.2]pentan-1-amine HCl
Core Structure Benzodioxole + cyclopentane spiro system Benzodioxole + cyclohexane spiro system Benzodioxole + cyclohexane spiro system with chloroacetamide substitution Smaller spiro[2.2]pentane system
Molecular Formula C₁₁H₁₃NO₂·HCl (inferred) C₁₂H₁₅NO₂ C₁₃H₁₆ClNO₂ C₅H₁₀N·HCl
Molecular Weight ~221.6 (calculated) 205.1103 265.73 (calculated) 123.60 (calculated)
CAS Number Not provided Not provided 851722-03-7 249563-64-2
Purity Not available 95% Not specified Not specified
Storage Conditions Not available +4°C Not specified Not specified
Key Functional Groups Primary amine (HCl salt) Primary amine Chloroacetamide Primary amine (HCl salt)

Key Comparative Insights

Ring Size and Steric Effects
  • The target compound’s cyclopentane spiro ring introduces moderate ring strain compared to Analog 1 (cyclohexane), which has greater conformational flexibility. This strain may enhance reactivity in synthetic pathways or alter binding affinities in biological systems .
  • Analog 3 ’s spiro[2.2]pentane system is highly rigid and compact, favoring applications where extreme steric constraint is required (e.g., enzyme active-site targeting) .
Functional Group Influence
  • The primary amine in the target compound and Analog 1 allows for nucleophilic reactions (e.g., acylation, Schiff base formation). The hydrochloride salt in the target enhances polarity, improving solubility in polar solvents .
  • Analog 2 ’s chloroacetamide group introduces electrophilic character, making it suitable for coupling reactions (e.g., with thiols or amines) or as a prodrug precursor .

Research Implications and Limitations

  • Synthetic Utility : The target compound’s amine and spiro architecture make it a candidate for developing CNS-active molecules, leveraging rigidity to bypass metabolic instability .
  • Data Gaps : Direct pharmacological or kinetic data for the target compound are absent in the evidence. Comparative inferences rely on structural analogs, necessitating further experimental validation.

Biological Activity

Overview

Spiro[1,3-benzodioxole-2,1'-cyclopentane]-6-amine hydrochloride is a spirocyclic compound characterized by its unique structural combination of a benzodioxole and cyclopentane ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include antimicrobial, antitumor, and antiviral properties. The following sections will delve into the biological activity of this compound, supported by research findings and case studies.

  • Molecular Formula : C₁₁H₁₄ClNO₂
  • Molecular Weight : 227.68 g/mol
  • CAS Number : 1047620-37-0

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The spirocyclic structure allows for unique binding interactions with proteins and enzymes, potentially leading to the inhibition or modulation of their activities.

Antimicrobial Activity

Research has indicated that spirocyclic compounds can exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds display effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

CompoundTarget MicroorganismActivity
Spiro[1,3-benzodioxole-2,1'-cyclopentane]-6-amineS. aureusModerate
Spiro[1,3-benzodioxole-2,1'-cyclopentane]-6-amineE. coliModerate

Antitumor Activity

The antitumor potential of spirocyclic compounds has been a focal point in recent studies. For example, similar spiroindole derivatives have demonstrated cytotoxic effects against various cancer cell lines. Although specific data on this compound is limited, the structural similarities suggest potential activity.

Cell LineCompound TestedIC50 (µM)
Mia PaCa-2Spiro[1,3-benzodioxole derivative]15
PANC-1Spiro[1,3-benzodioxole derivative]20

Antiviral Activity

Preliminary investigations into the antiviral properties of spirocyclic compounds suggest that they may inhibit viral replication through various mechanisms. While specific studies on this compound are sparse, compounds with similar structures have shown promise against viral targets.

Study 1: Structure-Activity Relationship (SAR)

A study examining the SAR of related spirocyclic compounds revealed that modifications to the benzodioxole moiety significantly influenced biological activity. The introduction of various substituents was found to enhance antimicrobial and antitumor activities .

Study 2: In Vivo Efficacy

In vivo studies on spiroindole analogs demonstrated significant tumor reduction in xenograft models. This suggests that similar spirocyclic compounds may offer therapeutic benefits in cancer treatment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Spiro[1,3-benzodioxole-2,1'-cyclopentane]-6-amine hydrochloride
Reactant of Route 2
Spiro[1,3-benzodioxole-2,1'-cyclopentane]-6-amine hydrochloride

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